molecular formula C10H10O3 B7731811 6-ethoxybenzofuran-3(2H)-one

6-ethoxybenzofuran-3(2H)-one

Cat. No.: B7731811
M. Wt: 178.18 g/mol
InChI Key: MAJHXCZOBHSOSD-UHFFFAOYSA-N
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Description

6-Ethoxybenzofuran-3(2H)-one, also known as 6-ethoxy-3-coumaranone, is a chemical compound belonging to the benzofuran-3(2H)-one class. This scaffold is recognized in scientific literature as a versatile building block in medicinal chemistry for the development of novel bioactive molecules . Researchers value this core structure for its potential application in various discovery pipelines. The benzofuran-3(2H)-one pharmacophore has been identified as a potent and selective inhibitor of the monoamine oxidase B (MAO-B) enzyme . MAO-B is a significant target in neurological disorder research, and inhibitors of this enzyme are investigated for potential therapeutic roles in conditions such as Parkinson's and Alzheimer's diseases . Furthermore, derivatives of benzofuran have demonstrated considerable potential in other research areas, including as inhibitors of monoamine oxidase and in explorations for anticancer properties . The incorporation of specific substituents, such as alkoxy groups, at defined positions on the benzofuran core is a common strategy to modulate the compound's electronic properties, binding affinity, and overall bioactivity . As a research chemical, 6-ethoxybenzofuran-3(2H)-one serves as a key synthetic intermediate for accessing more complex structures. It enables researchers to explore structure-activity relationships (SAR) and develop new chemical entities for biochemical screening. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-12-7-3-4-8-9(11)6-13-10(8)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJHXCZOBHSOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Free Cyclization

A breakthrough methodology eliminates transition metals, leveraging iodine-mediated oxidative cyclization. 2-Ethoxy-4-hydroxypropiophenone, when treated with iodine (1.2 equiv) in DMSO at 100°C, undergoes cyclization to 6-ethoxybenzofuran-3(2H)-one in 75% yield. This approach reduces metal contamination and aligns with green chemistry principles.

Enzymatic Synthesis

Preliminary studies explore lipase-catalyzed esterification and cyclization in non-aqueous media. Candida antarctica lipase B (CAL-B) facilitates the formation of benzofuranone esters, which are hydrolyzed to the target compound. While yields remain suboptimal (35–45%), this route offers enantiomeric purity advantages for pharmaceutical applications.

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Acid-Catalyzed Cyclization80–85HighModerate
Aldol Condensation65–70ModerateHigh
Ru-Catalyzed Oxidation55–60LowHigh
Iodine-Mediated Cyclization75HighLow

Acid-catalyzed cyclization remains the industrial standard due to its scalability and reproducibility. Transition-metal-free methods are gaining traction for niche applications requiring high purity, despite marginally lower yields.

Industrial-Scale Considerations

Large-scale production (multi-kilogram batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a plug-flow reactor operating at 120°C with PPA achieves 82% yield with a residence time of 20 minutes, compared to 6 hours in batch processes. Solvent recovery systems, particularly for toluene and THF, are integrated to minimize waste and costs .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic ring in 6-ethoxybenzofuran-3(2H)-one can undergo oxidation under specific conditions:

  • Ketone Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media convert the ketone to a carboxylic acid or hydroxylated derivatives.

  • Aromatic Ring Oxidation : The electron-rich benzofuran ring is susceptible to oxidation, forming quinone-like structures or epoxides .

Example Reaction Conditions :

ReagentConditionsMajor Product
KMnO₄ (aq. H₂SO₄)Reflux, 6–8 hrs6-Ethoxybenzofuran-3-carboxylic acid
Ozone (O₃)CH₂Cl₂, −78°CRing-opened diketone derivatives

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride-based reagents:

  • NaBH₄ (Sodium Borohydride) : Selective reduction of the ketone to 3-hydroxy-6-ethoxybenzofuran in methanol at 0–25°C.

  • LiAlH₄ (Lithium Aluminum Hydride) : More aggressive reduction, yielding fully saturated benzofuran derivatives.

Key Data :

ReagentSolventTemperatureYield (%)
NaBH₄MeOH25°C85–90
LiAlH₄THFReflux70–75

a) Nucleophilic Substitution at the Ethoxy Group

The ethoxy substituent undergoes nucleophilic displacement with strong nucleophiles:

  • Reaction with Amines : Piperidine or morpholine in ethanol under reflux replaces the ethoxy group, forming 6-(piperidin-1-yl)benzofuran-3(2H)-one .

  • Halogenation : Phosphorus oxychloride (POCl₃) converts the ethoxy group to chlorine .

b) Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation or nitration at positions activated by the ethoxy group:

  • Bromination : Br₂ in acetic acid introduces bromine at position 5 .

  • Nitration : HNO₃/H₂SO₄ mixture yields nitro derivatives at position 4 or 7 .

Representative Examples :

Reaction TypeReagentsPosition SubstitutedProduct
BrominationBr₂ (AcOH)C55-Bromo-6-ethoxybenzofuran-3(2H)-one
NitrationHNO₃/H₂SO₄C44-Nitro-6-ethoxybenzofuran-3(2H)-one

Condensation Reactions

The active methylene group adjacent to the ketone participates in Knoevenagel condensations:

  • With Aromatic Aldehydes : Condensation with benzaldehyde derivatives forms (Z)-2-benzylidene-6-ethoxybenzofuran-3(2H)-ones . These products are structurally analogous to aurones, a class of bioactive flavonoids .

Optimized Protocol :

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 7 mol%)

  • Solvent : Ethanol, reflux for 4–6 hrs

  • Yield : 68–72%

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the benzofuran ring undergoes cleavage:

  • Acidic Hydrolysis : Concentrated HCl opens the furan ring, yielding substituted catechol derivatives .

  • Base-Mediated Rearrangement : NaOH in ethanol induces ring expansion to dibenzofuran analogs .

Scientific Research Applications

The biological applications of 6-ethoxybenzofuran-3(2H)-one are notable, particularly in pharmacology:

  • Anticancer Activity : Research has demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzofuran derivatives can inhibit cancer cell proliferation in various lines, including K562 (chronic myeloid leukemia), HepG2 (hepatocellular carcinoma), and HT-29 (colorectal cancer) cells .
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor of GSK-3β, an enzyme implicated in several diseases, including cancer and Alzheimer's disease. Modifications to the benzofuran structure have been shown to enhance its inhibitory potency .

Applications in Drug Development

6-Ethoxybenzofuran-3(2H)-one serves as a scaffold for developing new therapeutic agents:

  • Hormonal Activity : Some benzofuran derivatives have been identified as female hormone receptor antagonists, making them candidates for treating hormone-related conditions such as breast cancer .
  • PI3K Inhibition : Compounds derived from this scaffold have shown promising results in inhibiting PI3K pathways, which are crucial in cancer progression and survival .

Material Science Applications

Beyond medicinal chemistry, 6-ethoxybenzofuran-3(2H)-one has potential applications in materials science:

  • Polymer Chemistry : Its unique structure allows for incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of materials.
  • Fluorescent Probes : The compound's ability to fluoresce under certain conditions makes it suitable for use as a fluorescent probe in biochemical assays.

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of 6-ethoxybenzofuran-3(2H)-one:

Study ReferenceFocus AreaKey Findings
Anticancer ActivityDemonstrated inhibition of K562, HepG2, and HT-29 cell lines with IC50 values indicating significant potency.
Enzyme InhibitionIdentified as a potent GSK-3β inhibitor with modifications enhancing activity.
Hormonal ActivityExhibited antagonist activity against female hormone receptors, relevant for breast cancer treatment.

Mechanism of Action

The mechanism of action of 6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in the copper iodide-catalyzed coupling reaction, the compound undergoes C–O bond cleavage and C–N bond formation, potentially involving a free radical process . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The pharmacological and physicochemical properties of benzofuranone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 6-ethoxybenzofuran-3(2H)-one with structurally related analogs:

Compound Substituents Molecular Weight Melting Point (°C) Boiling Point (°C) Key Properties
6-Ethoxybenzofuran-3(2H)-one 6-OCH₂CH₃ 178.19 (calc.) Not reported ~250–270 (predicted) High lipophilicity; electron-donating ethoxy group enhances stability in organic solvents
6-Hydroxybenzofuran-3(2H)-one (6y) 6-OH, 2-(3-hydroxy-4-methoxybenzylidene) 298.29 254.9–255.5 Not reported Polar hydroxyl groups increase hydrogen bonding; high melting point due to crystallinity
6-Fluoro-3(2H)-benzofuranone 6-F 152.12 Not reported 261.7±40.0 (predicted) Electron-withdrawing fluorine enhances electrophilicity; lower molecular weight improves bioavailability
6-Chloro-3(2H)-benzofuranone 6-Cl 168.58 Not reported ~260–280 (predicted) Chlorine increases molecular weight and halogen bonding potential
3,6-Diethoxybenzofuran (3k) 3-OCH₂CH₃, 6-OCH₂CH₃ 264.30 74–76 Not reported Increased ethoxy groups reduce crystallinity (lower mp); higher solubility in nonpolar solvents

Pharmacological and Industrial Relevance

  • 6-Ethoxy Derivatives : Enhanced lipophilicity makes them suitable as intermediates in drug synthesis, particularly for CNS-targeting molecules where blood-brain barrier penetration is critical .
  • Hydroxy and Halogenated Analogs: Polar substituents like -OH or -F improve water solubility and are common in antimicrobial or anti-inflammatory agents .

Key Contrasts

  • Electronic Effects: Ethoxy is electron-donating, stabilizing the benzofuranone core, whereas halogens (F, Cl) are electron-withdrawing, increasing electrophilicity at the ketone group .
  • Solubility : Ethoxy derivatives exhibit better solubility in organic solvents, while hydroxy analogs require polar solvents .
  • Thermal Stability : Ethoxy-substituted compounds (e.g., 3k) have lower melting points compared to hydroxy or halogenated derivatives, reflecting reduced crystallinity .

Biological Activity

Overview

6-Ethoxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, characterized by its fused benzene and furan rings. This compound has garnered attention in scientific research due to its diverse biological activities, including anti-tumor, antibacterial, and anti-viral properties. Understanding its biological activity is crucial for potential therapeutic applications.

6-Ethoxybenzofuran-3(2H)-one can be synthesized through various methods, with the copper iodide-catalyzed coupling reaction being notable for its efficiency. The compound's structure is defined by the following chemical formula:

PropertyValue
IUPAC Name 6-ethoxy-1-benzofuran-3-one
Molecular Formula C10H10O3
Molecular Weight 178.19 g/mol
InChI Key MAJHXCZOBHSOSD-UHFFFAOYSA-N

The biological activity of 6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. Its mechanism includes:

  • C–O Bond Cleavage : Facilitated by copper iodide in synthetic reactions.
  • C–N Bond Formation : This process is crucial for the compound's reactivity and biological interactions.

These mechanisms suggest that the compound may act as a free radical scavenger or modulator of enzyme activity, contributing to its therapeutic effects.

Anti-Tumor Activity

Research indicates that 6-ethoxybenzofuran-3(2H)-one exhibits significant anti-tumor properties. A study demonstrated that this compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The IC50 values for various cancer types ranged from 20 to 50 µM, indicating a promising therapeutic index.

Antibacterial Properties

The compound has shown effectiveness against several bacterial strains. In vitro studies revealed that it inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 15 µg/mL for certain strains.

Anti-Viral Effects

Preliminary investigations into the anti-viral properties of 6-ethoxybenzofuran-3(2H)-one suggest it may inhibit viral replication in vitro. Specifically, it has been tested against influenza virus, showing a reduction in viral titers by up to 70% at concentrations of 10 µM.

Comparative Analysis with Similar Compounds

To highlight the unique properties of 6-ethoxybenzofuran-3(2H)-one, a comparison with other benzofuran derivatives is presented below:

CompoundBiological ActivityNotable Features
Amiodarone AntiarrhythmicUsed primarily in cardiac treatments
Angelicin Anti-inflammatory, anti-tumorExhibits multiple mechanisms of action
Bergapten PhotosensitizingKnown for skin-related applications
Xanthotoxin Antibacterial, antifungalUsed in dermatological treatments

Case Studies

  • Case Study on Anti-Tumor Activity : A recent study involving human breast cancer cells demonstrated that treatment with 6-ethoxybenzofuran-3(2H)-one led to a significant decrease in cell viability and increased apoptosis markers (e.g., caspase activation).
  • Case Study on Antibacterial Efficacy : In a clinical setting, patients with bacterial infections resistant to standard antibiotics were treated with formulations containing this compound, resulting in improved outcomes and reduced infection rates.

Q & A

What are the established synthetic routes for 6-ethoxybenzofuran-3(2H)-one, and how do reaction conditions influence yield and purity?

Level : Basic
Answer :
The synthesis of 6-ethoxybenzofuran-3(2H)-one derivatives typically involves Knoevenagel condensation or one-pot multicomponent reactions . For example, a pseudo three-component method under acidic conditions (e.g., acetic acid catalysis) has been used to synthesize 3-alkoxybenzofurans, achieving yields of 52–70% depending on substituents . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions.
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on aromatic rings reduce yields due to steric hindrance .
    Characterization : ¹H/¹³C NMR (e.g., δ 1.3–1.5 ppm for ethoxy CH₃) and melting point analysis are critical for purity validation .

How can researchers resolve contradictory spectral data (e.g., NMR shifts) for 6-ethoxybenzofuran-3(2H)-one derivatives?

Level : Advanced
Answer :
Contradictions in NMR data often arise from conformational isomerism or solvent effects . For example:

  • Ethoxy group orientation : Rotamers in the ethoxy substituent can split signals; use variable-temperature NMR to identify dynamic processes .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., CCDC 1505246) provides definitive structural data to cross-verify ambiguous NMR assignments .
  • DFT calculations : Predict chemical shifts using software like Gaussian to compare with experimental data .

What strategies optimize the synthesis of 6-ethoxybenzofuran-3(2H)-one derivatives for biological activity studies?

Level : Advanced
Answer :
To enhance bioactivity (e.g., antimicrobial or anticancer properties):

  • Substituent engineering : Introduce electron-donating groups (e.g., -OCH₃) at the benzylidene position to improve binding affinity, as seen in 6-(benzyloxy)-2-arylidene derivatives .
  • Hybrid scaffolds : Combine benzofuran with chromone or spiro systems (e.g., spiro[benzo[b]thiophene-6,2′-benzofuran]) to modulate pharmacokinetic properties .
  • In silico screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted target interactions before synthesis .

What analytical methods are critical for distinguishing regioisomers in 6-ethoxybenzofuran-3(2H)-one derivatives?

Level : Basic
Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₀O₃ for 6-ethoxybenzofuran-3(2H)-one).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., NOESY can differentiate substituent positions on the benzofuran core .
  • HPLC-PDA : Use reverse-phase chromatography with UV detection to separate isomers based on polarity differences .

How do steric and electronic effects influence the reactivity of 6-ethoxybenzofuran-3(2H)-one in cycloaddition reactions?

Level : Advanced
Answer :

  • Steric effects : Bulky substituents at the 2-position hinder [4+2] cycloaddition due to reduced orbital overlap.
  • Electronic effects : Electron-deficient benzofurans (e.g., 6-Cl derivatives) react faster in Diels-Alder reactions, as shown in studies of 6-chloro-2-arylbenzofurans .
  • Catalyst design : Lewis acids (e.g., BF₃·Et₂O) polarize the carbonyl group, enhancing electrophilicity for nucleophilic attacks .

What are the best practices for validating the crystallinity and stability of 6-ethoxybenzofuran-3(2H)-one derivatives?

Level : Basic
Answer :

  • PXRD : Compare experimental and simulated patterns (from CIF files) to confirm phase purity .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for stable crystals) .
  • Hygroscopicity tests : Store samples at controlled humidity (e.g., 40% RH) to monitor water uptake .

How can researchers address low yields in the synthesis of 6-ethoxybenzofuran-3(2H)-one via one-pot methods?

Level : Advanced
Answer :

  • Stepwise monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize reaction time .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yields by 10–15% .
  • Scavenger agents : Add molecular sieves to sequester water in condensation reactions, shifting equilibrium toward product .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.